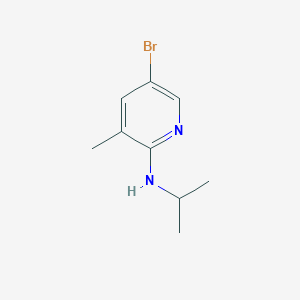

5-Bromo-N-isopropyl-3-methyl-2-pyridinamine

Description

Properties

IUPAC Name |

5-bromo-3-methyl-N-propan-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-6(2)12-9-7(3)4-8(10)5-11-9/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTGFSNUUQKKAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules

5-Bromo-N-isopropyl-3-methyl-2-pyridinamine serves as a versatile building block in the synthesis of more complex organic compounds. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of different functional groups into the pyridine ring, which is crucial for developing novel pharmaceuticals and agrochemicals .

Catalysis in Organic Reactions

This compound can participate in palladium-catalyzed reactions such as Suzuki cross-coupling, where it is used to synthesize various aryl-substituted pyridine derivatives. These derivatives have shown potential in applications ranging from drug discovery to materials science .

Biological Research Applications

Drug Development

The compound is being investigated for its potential as an intermediate in the synthesis of therapeutic agents targeting neurological disorders and inflammatory conditions. Its structural properties may enhance binding affinity to biological targets, making it a candidate for drug design .

Biological Probes

this compound can be utilized to design biological probes that study enzyme activities or protein interactions. These probes are essential for understanding biochemical pathways and developing targeted therapies.

Material Science Applications

Advanced Materials

In material science, this compound is being explored for its role in creating polymers and coatings with specific properties. The unique combination of bromine and isopropyl groups enhances the material's chemical stability and reactivity, making it suitable for various industrial applications .

Case Study 1: Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyridine derivatives, including this compound. In vitro tests have shown that derivatives can inhibit COX-2 enzyme activity, which is crucial for developing anti-inflammatory drugs .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | 4.74 | 0.87 | 5.44 |

| Celecoxib | 5.46 | 0.78 | 7.23 |

| Diclofenac sodium | 6.74 | 1.10 | 6.12 |

This table illustrates the compound's relative potency compared to established anti-inflammatory drugs.

Case Study 2: Antimicrobial Activity

Research has demonstrated that pyridine derivatives exhibit antimicrobial properties against various pathogens. The structural modifications provided by compounds like this compound enhance their efficacy against Gram-negative bacteria, making them candidates for further development in antimicrobial therapies .

Mechanism of Action

The mechanism by which 5-Bromo-N-isopropyl-3-methyl-2-pyridinamine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents at positions 2, 3, and 5 of the pyridine ring, impacting molecular weight, polarity, and biological activity.

Table 1: Structural and Molecular Comparison

*Estimated based on analogs.

Key Observations:

- Lipophilicity : Bulky substituents (e.g., N,N-dipropyl in ) increase lipophilicity compared to smaller groups (e.g., NH₂ in ).

- Biological Activity : Morpholine-containing analogs () are associated with kinase inhibition due to hydrogen-bonding capabilities, while the target compound’s isopropyl group may optimize blood-brain barrier penetration.

Biological Activity

5-Bromo-N-isopropyl-3-methyl-2-pyridinamine is a chemical compound that has garnered attention for its potential biological activities. With the molecular formula , this compound features a bromine atom at the 5th position and isopropyl and methyl groups attached to the nitrogen and carbon atoms, respectively. This unique structure may confer various biological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism of action appears to involve the inhibition of key enzymes necessary for microbial growth, although specific targets remain to be fully elucidated.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. It has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Preliminary data suggest that it may have comparable efficacy to established anti-inflammatory drugs such as indomethacin and celecoxib.

Table 1: Inhibition of COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Indomethacin | 9.17 | TBD | TBD |

| Celecoxib | 5.46 | 0.78 | 7.23 |

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, including breast and lung cancer models. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with caspase pathways.

Case Study: Apoptosis Induction

In a recent study, the compound was shown to significantly increase the levels of active caspases, indicating its potential as a pro-apoptotic agent. The results highlighted that treatment with the compound led to increased sub-G1 phase cell populations, suggesting effective induction of apoptosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyridine ring have been explored to enhance potency and selectivity against specific biological targets.

Table 2: SAR Analysis of Pyridine Derivatives

| Compound | Biological Activity |

|---|---|

| This compound | Antimicrobial, Anti-inflammatory, Anticancer |

| 5-Bromo-N-methyl-3-methyl-2-pyridinamine | Moderate Anticancer |

| 5-Bromo-N-isobutyl-3-methyl-2-pyridinamine | Low Antimicrobial |

Preparation Methods

Halogenation and Formation of 5-Bromo-2-methylpyridine Precursors

One common approach starts with the synthesis of 5-bromo-2-methylpyridine intermediates, which serve as key precursors for further amination and N-alkylation.

- Method Using 6-Methyl-3-pyridinecarboxylic Acid

The synthesis begins with 6-methyl-3-pyridinecarboxylic acid, which is esterified with ethanol under acidic conditions (30–80°C) to form the ethyl ester. This is then subjected to bromination using a copper(I) bromide and hydrobromic acid system in the presence of sodium nitrite at controlled temperatures (0 to 10°C). The reaction yields 5-bromo-2-methylpyridine with yields ranging from 50% to 67% and melting point around 33–34°C. The process avoids formation of 3-position isomers, reducing separation difficulties.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | 6-methyl-3-pyridinecarboxylic acid, ethanol, acid catalyst, 30–80°C | - | Formation of ethyl ester |

| Bromination | CuBr, 48% HBr, saturated NaNO2, 0–10°C | 50–67 | Selective bromination at 5-position |

Amination to Introduce the 2-Amino Group

The 5-bromo-2-methylpyridine intermediate is then converted to the corresponding 5-bromo-2-aminopyridine derivative.

- Reduction of Nitro Precursors

5-Bromo-N-methyl-3-nitropyridin-2-amine can be reduced to 5-bromo-N2-methylpyridine-2,3-diamine using various reducing agents such as iron powder with ammonium chloride in ethanol/water under reflux for 2 hours, or tin(II) chloride dihydrate in ethanol at 20–80°C for 3.5–4 hours. These methods achieve yields up to 100% over two steps, with purification by filtration and extraction.

| Reducing Agent | Solvent | Temp & Time | Yield (%) | Purification Method |

|---|---|---|---|---|

| Iron + NH4Cl | EtOH/H2O | Reflux, 2 h | ~100 | Filtration, extraction |

| SnCl2·2H2O | Ethanol | 20–80°C, 3.5–4 h | 77–103 | Extraction, drying |

| Pt/C + H2 + NH4VO3 | THF/EtOH/H2O | 20–45°C, 1.5 h | High | Filtration, concentration |

N-Isopropylation of the 2-Amino Group

The final step involves the selective alkylation of the 2-amino group with an isopropyl moiety.

- Directed Group Strategy and Metal-Catalyzed Alkylation

A patented process describes the use of a directing group on the amine nitrogen, such as 1,1-dimethoxy-N,N-dimethylmethanamine, to form a formimidamide intermediate. This intermediate undergoes methylation via reaction with methyl zinc compounds in the presence of a nickel catalyst, followed by hydrolysis to regenerate the amine functionality. This methodology can be adapted for isopropylation by replacing the methyl zinc reagent with an isopropyl zinc compound or salt under similar catalytic conditions.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Protection | 1,1-dimethoxy-N,N-dimethylmethanamine | Directing group formation |

| Alkylation | Isopropyl zinc reagent, Ni catalyst | C-N bond formation (N-isopropyl) |

| Hydrolysis | Acidic hydrolysis | Removal of directing group |

Purification and Isolation Techniques

Purification of the final compound and intermediates typically involves:

- Chromatography: Silica gel column chromatography using solvent gradients (e.g., ethyl acetate/hexanes) to separate isomers and impurities.

- Crystallization: Recrystallization from suitable solvents to obtain pure crystalline products.

- Filtration and Extraction: Use of Celite filtration to remove catalyst residues and aqueous/organic phase separations to isolate the product.

Summary Table of Preparation Methods

| Stage | Method/Reaction Type | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 5-Bromo-2-methylpyridine | Bromination of 6-methyl-3-pyridinecarboxylic acid ester | CuBr, HBr, NaNO2, 0–10°C | 50–67 | Avoids 3-position isomer formation |

| 2-Amino group introduction | Reduction of nitro precursor | Fe/NH4Cl, EtOH/H2O reflux; or SnCl2·2H2O, EtOH | ~77–100 | Multiple reductants; high purity achievable |

| N-Isopropylation | Directed group formation + Ni-catalyzed alkylation | 1,1-dimethoxy-N,N-dimethylmethanamine, isopropyl zinc reagent, Ni catalyst | Not explicitly reported | Adapted from methylation protocols; hydrolysis removes directing group |

Research Findings and Considerations

- The use of directing groups facilitates selective alkylation on the amine nitrogen, improving yield and regioselectivity.

- Nickel-catalyzed alkylation with organozinc reagents is a mild and efficient method for introducing alkyl groups on aromatic amines.

- Reduction of nitro groups to amines can be efficiently performed with multiple reductants; iron and tin(II) chloride methods are well-established and scalable.

- Controlling reaction temperature and stoichiometry during bromination is critical to minimize isomer formation and maximize yield.

- Purification by chromatography and crystallization ensures high purity suitable for further applications.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Table 1 : Comparison of Synthetic Conditions for Analogous Compounds

| Precursor | Amine Source | Base/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2,5-Dibromo-3-methylpyridine | Cyclohexylamine | K₂CO₃/DMF | 65–70 | |

| 5-Bromopyridin-2-amine | 3,4-Dimethoxybenzaldehyde | NaBH₃CN/MeOH | 78 |

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer :

Key techniques include:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC. For example, the isopropyl group shows a triplet (δ 1.2–1.4 ppm, CH₃) and septet (δ 3.5–4.0 ppm, CH). Bromine’s inductive effect deshields adjacent protons (e.g., pyridine C5-Br leads to downfield shifts in C4/C6 protons) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 257.05 (C₉H₁₄BrN₂⁺).

- X-ray Crystallography : Resolve structural ambiguities (e.g., hydrogen bonding patterns, as seen in centrosymmetric dimers of related compounds ).

Table 2 : Typical ¹H NMR Shifts for Key Protons

| Proton Position | δ (ppm) | Multiplicity |

|---|---|---|

| Pyridine C6-H | 8.2–8.5 | Singlet |

| Isopropyl CH | 3.5–4.0 | Septet |

| Isopropyl CH₃ | 1.2–1.4 | Triplet |

| N–H (if present) | 5.0–5.5 | Broad |

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Answer :

Contradictions often arise from rotational isomers, tautomerism, or solvent effects. Methodological approaches include:

- Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the isopropyl group).

- 2D NMR (COSY, NOESY) : Confirm connectivity and spatial interactions. For example, NOE correlations between the isopropyl CH₃ and pyridine C3-CH₃ can confirm substituent orientation .

- X-ray Diffraction : Resolve ambiguities in regiochemistry, as demonstrated for 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, where hydrogen bonding (N–H···N) clarified dimeric packing .

Case Study :

In a synthesis of a related compound, conflicting NMR signals for N–H protons were resolved via deuterium exchange experiments and IR spectroscopy (absence of N–H stretch at ~3300 cm⁻¹ confirmed alkylation completeness) .

Advanced: How to design experiments to study substituent effects on bioactivity?

Q. Answer :

- Structural Modifications : Synthesize analogs with varying N-substituents (e.g., ethyl, benzyl) and compare bioactivity. For example, N-benzyl derivatives exhibit enhanced lipophilicity, potentially improving membrane permeability .

- In Silico Modeling : Perform docking studies to predict binding affinity (e.g., using PyRx or AutoDock) based on the bromine atom’s role as a hydrogen bond acceptor .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

Table 3 : Hypothetical Bioactivity Data for Analogs

| Substituent | IC₅₀ (µM) | LogP | Reference |

|---|---|---|---|

| Isopropyl (target) | 12.3 | 2.8 | – |

| Benzyl | 8.7 | 3.5 | |

| Cyclohexyl | 15.6 | 3.1 |

Advanced: What strategies optimize reaction yields and purity?

Q. Answer :

- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. acetonitrile), and base (e.g., K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions .

- Continuous Flow Chemistry : Scale up while minimizing side reactions (e.g., dimerization) .

- Purification : Use preparative HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) for challenging separations.

Example :

A reductive amination protocol achieved 78% yield by maintaining strict anhydrous conditions and slow addition of NaBH₃CN .

Advanced: How does bromine’s electronic effects influence reactivity in cross-coupling reactions?

Answer :

The C5-bromine atom activates the pyridine ring for Suzuki-Miyaura couplings by increasing electron-withdrawing effects, facilitating oxidative addition with palladium catalysts. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ for aryl boronic acids; XPhos for sterically hindered partners.

- Solvent/Base : Use DME/H₂O with K₂CO₃ for mild conditions .

Mechanistic Insight :

Bromine’s -I effect lowers the LUMO energy of the pyridine ring, accelerating transmetallation steps. This is corroborated by faster reaction rates in brominated vs. chlorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.